REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:10][CH3:11])[C:4](=[O:9])[CH2:5][CH:6]=[CH:7][CH3:8])[CH3:2].C(O)C.C(O)(=O)CCCCC(O)=O>N1C=CC=CC=1>[CH2:10]([N:3]([CH2:1][CH3:2])[C:4](=[O:9])[CH:5]=[CH:6][CH2:7][CH3:8])[CH3:11].[CH2:10]([N:3]([CH2:1][CH3:2])[C:4](=[O:9])[CH2:5][CH2:6][CH2:7][CH3:8])[CH3:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
77.6 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C(CC=CC)=O)CC
|
Name
|
|
Quantity
|
32.2 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.58 g
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(C(CC=CC)=O)CC
|
Name
|
C6
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dicarboxylic acid ethylester-diethylamides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-ethylsuccinic acid 1-ethylester 4-diethylamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-methylglutaric acid 1-ethylester 5-diethylamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
had been formed
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(C=CCC)=O)CC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(CCCC)=O)CC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |